N-[(furan-2-yl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
説明
Structural Overview: The compound features a thieno[3,2-d]pyrimidin-4-one core, substituted at position 7 with a 3-methylphenyl group and at position 2 with a piperidine-4-carboxamide moiety. The piperidine carboxamide is further modified with a furan-2-ylmethyl group (N-[(furan-2-yl)methyl]).
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-15-4-2-5-17(12-15)19-14-32-21-20(19)26-24(27-23(21)30)28-9-7-16(8-10-28)22(29)25-13-18-6-3-11-31-18/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPJRJXDFVLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[(furan-2-yl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a synthetic compound with potential biological activities, particularly in antimicrobial and antitubercular applications. This article delves into the biological activity of this compound, supported by relevant data and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 338.42 g/mol |
| CAS Number | 1251558-44-7 |
Antimicrobial Activity
Research indicates that compounds similar to N-[(furan-2-yl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide exhibit significant antimicrobial properties. A study assessed various thienopyrimidine derivatives for their activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis (M. tuberculosis). The results showed that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like isoniazid and rifampicin, indicating strong potential for treating resistant strains of bacteria .
Structure Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural components. The presence of the thienopyrimidine ring and the furan moiety has been linked to enhanced antimicrobial activity. In a SAR study, it was found that modifications in the side chains significantly influenced the potency against M. tuberculosis, with some derivatives showing up to 5.5 times higher activity than established treatments .
Toxicity Assessment
Toxicity evaluations of related compounds have shown that many exhibit low toxicity profiles at therapeutic doses. Hemolytic assays indicated that the most potent compounds were non-toxic at concentrations up to 200 µmol/L . This suggests a favorable safety margin for potential therapeutic applications.
Case Studies
- Antitubercular Activity : A specific case study highlighted a derivative with an MIC of 0.12 µM against M. tuberculosis, demonstrating its superior efficacy compared to traditional treatments .
- Antibacterial Screening : In vitro assays revealed significant antibacterial activity against various strains, including E. coli and S. aureus, with some compounds achieving MIC values comparable to or better than existing antibiotics .
科学的研究の応用
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds related to the thienopyrimidine structure. For instance, derivatives of thienopyrimidines have been shown to exhibit significant antibacterial and antimycobacterial activities. A study evaluating various thienopyrimidinone derivatives found that specific substitutions at the amido or imino side chains were essential for enhancing antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4c | Bactericidal against S. aureus | 12.5 | |
| 4e | Antimycobacterial against M. tuberculosis | 25 | |
| 5c | Bactericidal against E. coli | 15 |
Anticancer Potential
Research has also indicated that thienopyrimidine derivatives possess anticancer properties. The ability to inhibit specific kinases involved in cancer cell proliferation has been observed in some derivatives, suggesting a mechanism of action that could be leveraged for cancer therapy . The compound's structural features may allow it to interact with key proteins involved in tumor growth and metastasis.
Synthesis and Modification
The synthesis of N-[(furan-2-yl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Variations in the synthesis can lead to different derivatives with altered biological activities.
Table 2: Synthetic Routes for Thienopyrimidine Derivatives
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Reflux in DMF | 85 |
| 2 | Cyclization | Heating under nitrogen atmosphere | 75 |
| 3 | Purification | Column chromatography | 90 |
Case Studies and Research Insights
Several case studies have documented the therapeutic applications of compounds featuring the thienopyrimidine scaffold:
- Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited potent activity against resistant bacterial strains, indicating their potential as novel antibiotics .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that certain modifications to the thienopyrimidine structure enhanced cytotoxicity, suggesting pathways for further drug development .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
A. Thieno[3,2-d]pyrimidinone Derivatives
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide (): Key Difference: The carboxamide is substituted with a 2,4-difluorobenzyl group instead of furan-2-ylmethyl. Impact: Fluorinated aromatic groups enhance metabolic stability and membrane permeability compared to furans, which may improve CNS penetration . Biological Relevance: Fluorinated analogs are common in kinase inhibitors (e.g., EGFR inhibitors) due to enhanced binding affinity .
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (): Key Difference: Replaces the thienopyrimidinone core with a chloro-nitrophenoxy pyrimidine, lacking the piperidine carboxamide.
B. Piperidine Carboxamide Variants
MK-0974 (N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide) ():
- Key Difference : Incorporates an azabenzimidazolone substituent and trifluoroethyl group.
- Impact : The azabenzimidazolone enhances CGRP receptor antagonism (IC₅₀ = 0.5 nM) and oral bioavailability (F = 60% in monkeys) .
- Comparison : The furan in the query compound may reduce CYP3A4 inhibition compared to MK-0974’s trifluoroethyl group, which is prone to metabolic oxidation .
- Key Difference : Features a spiro[piperidine-pyridooxazine] core with a pyridinylpiperazine group.
- Impact : The spiro structure confers high solubility (>1 mg/mL) and rapid systemic exposure, advantageous for migraine therapeutics .
Table 1: Substituent Comparison and Pharmacological Implications
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
